molecular formula C23H25N3O4S B2693302 9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946259-93-4

9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B2693302
CAS No.: 946259-93-4
M. Wt: 439.53
InChI Key: SIHYAKLEHPFYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one features a tetracyclic pyrido[3,2,1-ij]quinolin-3(5H)-one core modified at the 9-position by a sulfonyl group linked to a 4-benzoylpiperazine moiety. This structure combines a rigid heterocyclic scaffold with a sulfonamide-based substituent, which is known to enhance solubility and modulate bioactivity .

Properties

IUPAC Name

7-(4-benzoylpiperazin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c27-21-9-8-19-16-20(15-18-7-4-10-26(21)22(18)19)31(29,30)25-13-11-24(12-14-25)23(28)17-5-2-1-3-6-17/h1-3,5-6,15-16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHYAKLEHPFYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, synthesizing findings from various studies to highlight its therapeutic potential.

The molecular formula of the compound is C23H25N3O2SC_{23}H_{25}N_3O_2S with a molecular weight of 439.5 g/mol. The structure features a tetrahydropyridoquinoline core substituted with a benzoylpiperazine moiety and a sulfonyl group, which may influence its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits promising antioxidant activity . In a study evaluating various derivatives of quinoline compounds, it showed significant inhibition of free radicals, suggesting its potential as an antioxidant agent. The compound demonstrated a high negative binding energy of -9.1 kcal/mol for human NAD(P)H dehydrogenase (quinone 1), indicating strong interaction and potential efficacy in scavenging reactive oxygen species .

Antibacterial Activity

The compound also displayed notable antibacterial properties . In vitro assays revealed effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Binding Affinity Studies

Binding affinity studies have shown that this compound binds effectively to various targets involved in disease processes. For instance:

TargetAffinity (kcal/mol)Activity
NAD(P)H dehydrogenase-9.1Antioxidant
DNA gyrase-9.3Antibacterial

These results suggest that the compound could serve as a scaffold for developing new therapeutic agents targeting oxidative stress and bacterial infections .

Case Study 1: Antioxidant Evaluation

A study published in Frontiers in Chemistry evaluated the antioxidant capacity of this compound alongside other quinoline derivatives. It was found to significantly reduce oxidative stress markers in cell cultures treated with hydrogen peroxide, demonstrating its potential for protective applications against oxidative damage .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations (MIC values ranging from 10 to 20 µg/mL), suggesting its potential as an alternative treatment option for resistant infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrido[3,2,1-ij]quinolin-3(5H)-one core is versatile, allowing diverse functionalization. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents at 9-Position Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-Benzoylpiperazin-1-yl sulfonyl Sulfonamide, benzoyl ~525 (estimated) Enhanced solubility, potential kinase inhibition
9-((4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)sulfonyl)-... 4-(Benzodioxole carbonyl)piperazin-1-yl sulfonyl Sulfonamide, benzodioxole ~541 (estimated) Improved metabolic stability
11-Imino-4H,5H,6H,9H-benzo[ij][2,3-b]quinolizin-8-one (18) Imino, cyano Imino (NH), nitrile (CN) 293.12 Fluorescent properties, high yield (65-70%)
N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22) Benzamide, pyrano ring Amide, ketone 527.53 Anticancer activity (apoptosis induction)
9-(Trifluoromethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-11-thione Trifluoromethyl, thione CF3, thione (C=S) ~355 (estimated) Photostability, environmental persistence
DPQA (9-(2,2-Dicyanovinyl)-...) Dicyanovinyl, acrylate Nitrile, acrylate ~380 (estimated) Fluorescent chemosensor (Cys detection, Φf = 0.793)
Key Observations:
  • Sulfonamide Derivatives : The target compound and its benzodioxole analog () share sulfonamide groups, which improve water solubility and binding affinity for enzymes (e.g., kinases or proteases). The benzoyl group in the target compound may enhance lipophilicity compared to the benzodioxole variant .
  • Imino/Cyano Derivatives: Compound 18 () exhibits strong fluorescence due to the imino and cyano groups, making it suitable for optical applications. However, its lower molecular weight (~293 g/mol) suggests reduced complexity in biological targeting compared to the sulfonamide derivatives.
  • Anticancer and Sensing Applications: Compound 22 () and DPQA () highlight the scaffold’s adaptability for therapeutic (apoptosis induction) and diagnostic (Cys sensing) uses.
Key Observations:
  • The target compound likely follows a sulfonylation pathway similar to , though yields are unspecified.
  • Higher yields (~65-70%) are achieved in imino/cyano derivatives (e.g., 18) due to stable intermediates formed via Knoevenagel condensations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.